molecular formula C14H13N3O B2633245 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470439-08-6

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2633245
CAS No.: 2470439-08-6
M. Wt: 239.278
InChI Key: RZSQQXFZOFLKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound featuring a quinoxalin-2-one core fused with a 2-methylpyridine substituent at the 4-position. The methylpyridine moiety in this compound may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

4-(2-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-12(7-4-8-15-10)17-9-14(18)16-11-5-2-3-6-13(11)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQQXFZOFLKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalyst Selection: Using efficient catalysts like palladium complexes.

    Reaction Medium: Employing solvents that enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the pyridine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Antiviral Properties

One of the most notable applications of 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is its antiviral activity. Studies have shown that derivatives of dihydroquinoxaline can inhibit viral replication, particularly against HIV . For instance, compounds like GW420867X have demonstrated potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their potential in treating viral infections.

Anti-inflammatory Effects

The compound also exhibits significant anti-inflammatory properties. Research indicates that certain dihydroquinoxaline derivatives can act as antagonists for inflammatory mediators such as the Bradykinin B1 receptor and estrogen receptors . These activities suggest that this compound may be beneficial in managing inflammatory diseases.

Anticancer Activity

Emerging studies have highlighted the anticancer potential of this compound. It has been reported that specific derivatives can inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are crucial targets in cancer therapy . The dual inhibition mechanism positions these compounds as promising candidates for further development in oncology.

Clinical Trials

A significant case study involved the clinical evaluation of GW420867X in HIV-infected patients. This compound was administered alone and in combination with existing antiretroviral therapies. Results indicated that it was well-tolerated and exhibited substantial antiviral efficacy, supporting its further investigation as a therapeutic agent .

Structure-Activity Relationship Studies

Another important area of research has focused on understanding the structure-activity relationships (SAR) of this compound derivatives. By systematically varying substituents on the quinoxaline scaffold, researchers have identified modifications that enhance potency against specific biological targets while improving pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional properties of quinoxalin-2-one derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Quinoxalin-2-one Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one 2-Methylpyridin-3-yl at C4 265.29 (calculated) Pyridine-methyl group enhances hydrophobicity
Y81 5-Phenylpyridin-3-yl carbonyl at C4 329.36 Phenyl group increases steric bulk
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline fused with pyrrolidinone 243.27 Rigid pyrrolidinone ring alters conformation
3-(1-Cyclohexyl-...-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one Cyclohexyl, ethoxyphenyl, and dihydropyrimidine 529.63 Bulky substituents reduce solubility
7-fluoranyl-3,3-dimethyl-1,4-dihydroquinoxalin-2-one Fluorine and dimethyl groups at C3 and C7 236.24 Electronegative fluorine enhances polarity

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce solubility but may improve target specificity.
  • Hybrid Systems: The pyrrolidinone-quinoxaline hybrid in introduces conformational rigidity, which could stabilize protein-ligand interactions.

Insights :

  • The target compound’s synthesis likely involves coupling a 2-methylpyridine moiety to the quinoxaline core, similar to Y81’s carbonyl coupling .
  • Green synthesis methods (e.g., ) minimize hazardous reagents, aligning with modern pharmaceutical practices.

Analysis :

  • The antimicrobial activity of suggests that quinoxaline-pyrrolidinone hybrids could disrupt bacterial membranes or enzyme function.
  • The target compound’s methylpyridine group may improve blood-brain barrier penetration compared to polar analogues like .

Physicochemical Properties

  • Lipophilicity : The 2-methylpyridin-3-yl group in the target compound likely increases logP compared to Y81’s phenylpyridine carbonyl group.
  • Solubility : Bulky substituents (e.g., cyclohexyl in ) reduce aqueous solubility, whereas fluorine in improves it.

Biological Activity

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : The synthesis begins with 2-methylpyridin-3-amine and 1,2-diaminobenzene.
  • Formation of Quinoxaline Core : A condensation reaction occurs between 1,2-diaminobenzene and a diketone (e.g., glyoxal) to form the quinoxaline core.
  • Nucleophilic Substitution : The 2-methylpyridin-3-amine is introduced through a palladium-catalyzed cross-coupling reaction.

This compound features a unique structural arrangement that contributes to its biological activity, particularly in modulating enzyme activity and interacting with various molecular targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : It can bind to specific enzymes or receptors, influencing their activity.
  • Pathway Modulation : The compound may alter signaling pathways related to inflammation, cancer progression, or infectious diseases .

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antiviral and antimicrobial properties. For instance:

CompoundTargetBiological ActivityReference
GW420867XHIV-1IC50: 179 µM, IC90: 11 µM
Hybrid CompoundsNon-nucleoside reverse-transcriptase inhibitor (NNRTI)Potent against HIV

These findings suggest that the compound may have potential therapeutic applications in treating viral infections.

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies show that related quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms:

CompoundCancer TypeMechanismReference
TriapineTriple Negative Breast Cancer (MDA-MB-231)Antiproliferative activity
Coumarin DerivativesColorectal Adenocarcinoma (COLO-205)Inhibition of ribonucleotide reductase

These results highlight the potential of this compound in cancer therapy.

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives:

  • Clinical Trials : GW420867X was evaluated in HIV-infected patients and showed promising antiviral activity with good tolerance .
  • Structure-Activity Relationship (SAR) : Investigations into hybrid structures combining features from potent HIV drugs revealed enhanced efficacy as NNRTIs but faced challenges regarding bioavailability .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving quinoxaline precursors and pyridine derivatives. For example, analogous quinoxalinone derivatives have been prepared using the Kostanecki-Robinson reaction, where ketones react with active methylene compounds under acidic conditions . Optimization involves varying solvents (e.g., dioxane for nucleophilic substitution), temperature (60–100°C), and stoichiometric ratios of reagents (e.g., NaOCH₃ for methoxylation) . Monitoring via TLC and HPLC ensures purity, while yield improvements may require iterative adjustment of catalysts (e.g., POCl₃ for phosphorylation) .

Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic techniques?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include hydrogen bonding networks and torsional angles, which can be visualized using ORTEP-III for graphical representation of thermal ellipsoids .
  • Spectroscopy : Confirm molecular identity via ¹H/¹³C NMR (e.g., quinoxaline ring protons at δ 7.5–8.5 ppm) and IR (C=O stretch ~1700 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., m/z 367.20 for related analogs) .

Q. What computational methods are suitable for studying the binding affinity of this compound to biological targets?

  • Methodological Answer : Employ structure-based drug design (SBDD) tools:
  • Molecular Docking : Use AutoDock 4.0.1 with Gasteiger charges and Lamarckian genetic algorithms to predict binding modes. Prepare ligand and receptor PDB files after energy minimization (e.g., MM2 in Chem3D) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM-PBSA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between in vitro and in silico studies for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Address this by:
  • Solvent Correction : Recalculate docking scores with explicit solvent models (e.g., TIP3P water) in molecular dynamics (MD) .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants and compare with computational ΔG values .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., quinoline-pyridinone hybrids) to identify trends in bioavailability or off-target effects .

Q. What strategies validate the regioselectivity of functional group modifications on the quinoxaline core?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹³C at specific positions (e.g., C-4 of pyridine) and track reactivity via NMR .
  • DFT Calculations : Use Gaussian09 to model transition states and compare activation energies for competing pathways (e.g., N- vs. O-alkylation) .
  • X-ray Diffraction : Resolve crystal structures of intermediates to confirm regiochemistry .

Q. What crystallographic refinement challenges arise for this compound, and how are they addressed?

  • Methodological Answer : Challenges include disorder in the pyridine ring or hydrogen atom positioning. Mitigate by:
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals .
  • Restraints : Apply SIMU/DELU restraints to stabilize thermal motion parameters during refinement .
  • Validation Tools : Check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .

Q. How can the biological activity of this compound be contextualized within structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substitutions at the pyridine (e.g., 2-methyl vs. 2-ethyl) or quinoxaline (e.g., halogenation at C-6) positions .
  • Activity Profiling : Test against relevant assays (e.g., kinase inhibition for anticancer potential) and correlate with electronic parameters (Hammett σ) or steric bulk (Taft’s Eₛ) .
  • Meta-Data Integration : Use PubChem BioAssay data to compare with structurally related compounds (e.g., spiroquinoxaline derivatives) .

Methodological Validation & Best Practices

Q. What statistical approaches ensure robustness in SAR data interpretation?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality of biological and physicochemical data .
  • Cross-Validation : Use k-fold validation to assess predictive power of QSAR models, ensuring R² > 0.7 and Q² > 0.5 .

Q. How are synthetic intermediates rigorously characterized to avoid misassignment?

  • Methodological Answer :
  • 2D NMR : Utilize HSQC and HMBC to confirm connectivity (e.g., distinguishing quinoxaline N-H from pyridine protons) .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (tolerance ±0.4%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.